- Syntheses and reactions of pyridazine derivatives. XX. Studies on the radical methylation of the 1,2-diazine system, Heterocycles, 1984, 22(6), 1395-402

Cas no 92929-53-8 (ethyl 5-methylpyridazine-4-carboxylate)

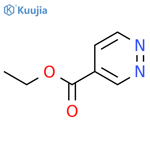

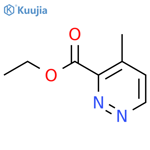

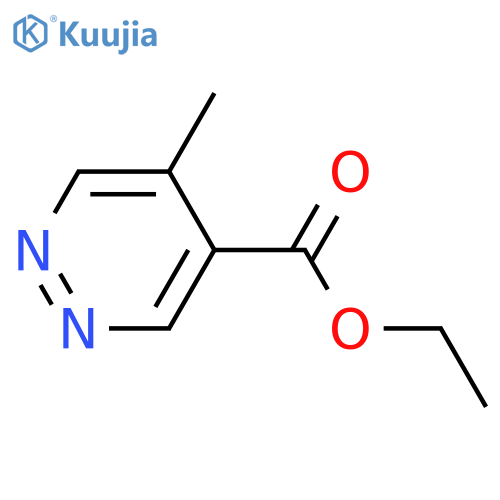

92929-53-8 structure

Nombre del producto:ethyl 5-methylpyridazine-4-carboxylate

Número CAS:92929-53-8

MF:C8H10N2O2

Megavatios:166.177201747894

MDL:MFCD17016066

CID:1121913

PubChem ID:13262526

ethyl 5-methylpyridazine-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- 5-methyl-4-Pyridazinecarboxylic acid ethyl ester

- 5-Methyl-pyridazine-4-carboxylic acid ethyl ester

- ethyl 5-methylpyridazine-4-carboxylate

- Ethyl 5-methyl-4-pyridazinecarboxylate

- MFCD17016066

- SCHEMBL352645

- PB27094

- 5-METHYL-PYRIDAZINE-4-CARBOXYLICACIDETHYLESTER

- AKOS025403963

- IXOIGNZETIAWGN-UHFFFAOYSA-N

- 4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester

- DTXSID90532845

- 5-METHYLPYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER

- CS-0055253

- P12076

- DB-340968

- CS-15846

- 92929-53-8

-

- MDL: MFCD17016066

- Renchi: 1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3

- Clave inchi: IXOIGNZETIAWGN-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(C)=CN=NC=1)OCC

Atributos calculados

- Calidad precisa: 166.074227566g/mol

- Masa isotópica única: 166.074227566g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 161

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.4

- Superficie del Polo topológico: 52.1Ų

ethyl 5-methylpyridazine-4-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM243382-1g |

5-Methyl-pyridazine-4-carboxylic acid ethyl ester |

92929-53-8 | 96% | 1g |

$828 | 2023-03-07 | |

| abcr | AB458502-250 mg |

5-Methyl-pyridazine-4-carboxylic acid ethyl ester; . |

92929-53-8 | 250MG |

€599.00 | 2023-07-18 | ||

| eNovation Chemicals LLC | Y0991812-1g |

5-Methyl-pyridazine-4-carboxylic acid ethyl ester |

92929-53-8 | 95% | 1g |

$1050 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03307-250MG |

ethyl 5-methylpyridazine-4-carboxylate |

92929-53-8 | 95% | 250MG |

¥ 1,161.00 | 2023-04-12 | |

| Enamine | EN300-104484-10g |

ethyl 5-methylpyridazine-4-carboxylate |

92929-53-8 | 95% | 10g |

$2980.0 | 2023-10-28 | |

| 1PlusChem | 1P006KI8-1g |

4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester |

92929-53-8 | 95% | 1g |

$1021.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03307-100mg |

ethyl 5-methylpyridazine-4-carboxylate |

92929-53-8 | 95% | 100mg |

¥792.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03307-250mg |

ethyl 5-methylpyridazine-4-carboxylate |

92929-53-8 | 95% | 250mg |

¥1267.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03307-250.0mg |

ethyl 5-methylpyridazine-4-carboxylate |

92929-53-8 | 95% | 250.0mg |

¥1161.0000 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03307-1.0g |

ethyl 5-methylpyridazine-4-carboxylate |

92929-53-8 | 95% | 1.0g |

¥2884.0000 | 2024-08-02 |

ethyl 5-methylpyridazine-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sulfuric acid Catalysts: Ferrous sulfate

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Product class 8: pyridazines, Science of Synthesis, 2004, 16, 125-249

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Water ; 15 °C; 5 h, 15 °C

1.2 Reagents: Ammonium hydroxide ; pH 7

1.2 Reagents: Ammonium hydroxide ; pH 7

Referencia

- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Solvents: Water ; rt → -10 °C; < 0 °C; 15 min

1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water ; rt → -5 °C; < 0 °C; 15 min

1.3 Reagents: Water Solvents: Ethyl acetate ; 3 h

1.4 Reagents: Sodium sulfite Solvents: Water ; overnight

1.2 Reagents: Sulfuric acid , Ferrous sulfate Solvents: Dichloromethane , Water ; rt → -5 °C; < 0 °C; 15 min

1.3 Reagents: Water Solvents: Ethyl acetate ; 3 h

1.4 Reagents: Sodium sulfite Solvents: Water ; overnight

Referencia

- Preparation of antibacterial amide and sulfonamide substituted heterocyclic urea compounds, World Intellectual Property Organization, , ,

ethyl 5-methylpyridazine-4-carboxylate Raw materials

ethyl 5-methylpyridazine-4-carboxylate Preparation Products

ethyl 5-methylpyridazine-4-carboxylate Literatura relevante

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

92929-53-8 (ethyl 5-methylpyridazine-4-carboxylate) Productos relacionados

- 39123-39-2(Ethyl Pyridazine-4-carboxylate)

- 903196-72-5(3-(4-methoxyphenyl)-7-2-(4-methylpiperidin-1-yl)ethoxy-4H-chromen-4-one)

- 1344378-66-0(4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine)

- 1261897-56-6(3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol)

- 2228727-34-0(2-methoxy-6-(piperidin-3-yloxy)phenol)

- 1207034-54-5(N-(4-Chlorophenyl)-3-[[methyl(3-methylphenyl)amino]sulfonyl]-2-thiophenecarboxamide)

- 1046203-46-6(5-(piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one)

- 1396848-67-1(2-(2-Bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide)

- 1269440-66-5(N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide)

- 1805212-08-1(4-Amino-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92929-53-8)ethyl 5-methylpyridazine-4-carboxylate

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):254.0/889.0